Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Medicinal Chemistry CNS Penetration Kinase Inhibitor Design

Select this compound for its unique pharmacophoric profile: the 3-chloro-4-fluorophenyl motif and tetrahydropyran-4-ylmethoxy side chain create a scaffold absent from generic N-phenylnicotinamides, reducing SAR variability in kinase programmes. With XLogP3=3.3, TPSA=60.5 Ų (below the 90 Ų CNS-entry threshold), it is a ligand-efficient fragment (MW 364.8) suited for blood-brain barrier penetrant inhibitor design. Catalogue availability with batch-specific purity ≥90% enables immediate HTS deployment and dose-response follow-up.

Molecular Formula C18H18ClFN2O3
Molecular Weight 364.8
CAS No. 2034616-50-5
Cat. No. B2812295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
CAS2034616-50-5
Molecular FormulaC18H18ClFN2O3
Molecular Weight364.8
Structural Identifiers
SMILESC1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C18H18ClFN2O3/c19-15-9-14(2-3-16(15)20)22-18(23)13-1-4-17(21-10-13)25-11-12-5-7-24-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,22,23)
InChIKeyJNXCMNVETFEZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034616-50-5) – Synthetic Nicotinamide Derivative for Targeted Medicinal Chemistry Investigations


N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034616‑50‑5) is a fully synthetic nicotinamide‑based small molecule with a molecular weight of 364.8 g mol⁻¹, a calculated XLogP3 of 3.3, and a topological polar surface area (TPSA) of 60.5 Ų [1]. The compound incorporates a 3‑chloro‑4‑fluorophenyl substituent on the carboxamide nitrogen and a tetrahydro‑2H‑pyran‑4‑ylmethoxy group at the 6‑position of the pyridine ring, providing a distinctive pharmacophoric profile that has drawn interest as a building block for kinase‑focused and fragment‑based drug discovery programmes [1].

Why Broad Nicotinamide Analogues Cannot Substitute N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide in Structure‑Activity Campaigns


Nicotinamide‑based inhibitors span a wide chemical space, but small structural changes at the 6‑alkoxy or the anilide ring can drastically alter target engagement, selectivity, and pharmacokinetic behaviour. The combination of a 3‑chloro‑4‑fluorophenyl motif with a conformationally flexible tetrahydropyran‑4‑ylmethoxy side chain creates a pharmacophore that is absent from simpler N‑phenylnicotinamides or N‑(pyridyl)nicotinamides commonly used in kinase programmes. Routine substitution with generic nicotinamide scaffolds lacking one or both of these features introduces uncontrolled variables into SAR studies, potentially confounding potency, off‑target profiles, and physicochemical liabilities. The quantitative comparisons below demonstrate where N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide provides measurable differentiation that directly impacts scientific selection and procurement decisions.

Quantitative Differentiation Evidence for N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide Relative to Comparator Nicotinamide Derivatives


Enhanced Lipophilicity and Reduced Polar Surface Area vs. Gefitinib (EGFR Inhibitor) – Implications for CNS Permeability

The target compound displays a calculated XLogP3 of 3.3 and a TPSA of 60.5 Ų, while the clinically approved EGFR inhibitor gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) has an XLogP3 of 4.2 and a TPSA of 68.7 Ų [1][2]. Although gefitinib is marginally more lipophilic, the lower TPSA of the target compound (ΔTPSA = –8.2 Ų) indicates a smaller polar surface, which empirically correlates with better passive blood‑brain barrier permeability. For CNS‑directed programmes where tight control of polar surface area is critical, the target compound offers a preferred starting point relative to gefitinib‑based scaffolds.

Medicinal Chemistry CNS Penetration Kinase Inhibitor Design

Higher Hydrogen‑Bond Acceptor Count and Rotatable Bond Flexibility vs. N‑(3‑chloro‑4‑fluorophenyl)nicotinamide

The target compound contains five hydrogen‑bond acceptors and five rotatable bonds, compared to two H‑bond acceptors and two rotatable bonds for the minimal analogue N‑(3‑chloro‑4‑fluorophenyl)nicotinamide [1][2]. The additional H‑bond acceptors (ether oxygen and tetrahydropyran ring oxygen) enable key polar interactions with hinge regions of kinases, while the increased rotatable bond count provides conformational flexibility for induced‑fit binding. In fragment‑based campaigns, the compound can probe these interactions without requiring extensive synthetic elaboration.

Fragment‑Based Drug Design Ligand Efficiency Target Engagement

Improved Ligand Efficiency Metrics Relative to Heavier Gefitinib Scaffold

With a molecular weight of 364.8 g mol⁻¹ and a heavy‑atom count of 25, the target compound is considerably lighter than gefitinib (MW = 446.9 g mol⁻¹, heavy atoms = 33) [1][2]. This translates to a higher ligand‑efficiency index per heavy atom (LE = –RTln(IC50)/N_heavy), assuming equipotent binding. For programs where ligand efficiency is a key decision metric, the lower molecular weight offers more room for optimization before violating common drug‑likeness thresholds (e.g., MW ≤ 500 Da).

Ligand Efficiency Indices Kinase Inhibitor Optimization

Synthetic Accessibility and Purity Assurance – Life Chemicals Library Standard vs. Custom Synthesis

The compound is available through Life Chemicals as catalogue item F6475‑4723, with a certified purity of ≥90 % (LCMS/¹H‑NMR validated) . This level of quality control exceeds typical custom synthesis batches delivered without batch‑specific analytical data. For high‑throughput screening and SAR campaigns, guaranteed purity reduces the risk of false positives caused by impurities, a recognised problem when using non‑catalogue, single‑synthesis analogs.

Chemical Procurement Screening Library Quality

Procurement‑Driven Application Scenarios for N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide


Kinase‑Focused Fragment Elaboration and Lead‑Generation Libraries

The compound’s balanced physicochemical profile (XLogP3 = 3.3, TPSA = 60.5 Ų) and multiple H‑bond acceptor sites make it an ideal starting fragment for ATP‑competitive kinase inhibitors. Its lower molecular weight and heavy‑atom count relative to gefitinib provide a ligand‑efficient scaffold that can be elaborated without rapidly exceeding drug‑likeness limits [1][2].

CNS‑Penetrant Probe Design Programs

With a TPSA of 60.5 Ų, well below the empirically derived threshold of 90 Ų for passive CNS entry, the compound is suited for initial screening in targets requiring brain exposure. Scientific teams can prioritise this scaffold over higher‑TPSA alternatives like gefitinib (TPSA = 68.7 Ų) to improve the probability of crossing the blood‑brain barrier [1][2].

High‑Throughput Screening (HTS) for Anti‑Cancer or Anti‑Infective Targets

Catalogue availability with batch‑specific purity documentation (≥90 %) enables immediate deployment in HTS and dose‑response follow‑up. The compound’s structural novelty ensures minimal overlap with previously screened compound collections, increasing the probability of identifying unique hit series .

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.